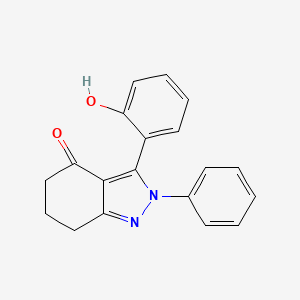![molecular formula C18H19N5OS B4435344 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4435344.png)
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide
Übersicht
Beschreibung
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which play a role in inflammation. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide in lab experiments is its unique structure and properties. This compound is highly selective and potent, making it a valuable tool for studying various biological processes. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the study of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide. One area of research that shows promise is the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide has a wide range of applications in scientific research. This compound has been used to study various biological processes, including inflammation, oxidative stress, and apoptosis. It has also been used in cancer research to study the effects of chemotherapy and radiation therapy on cancer cells. Additionally, this compound has been used in neuroscience research to study the effects of neurotransmitters on neuronal activity.
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-16(13(2)11-12)23-18(20-21-22-23)25-14(3)17(24)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHVSYTUAMKYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorobenzyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435265.png)
![ethyl 4-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4435281.png)
![N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435283.png)
![1-(2,4-dimethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4435287.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4435293.png)
![4-[(2-furylmethyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435301.png)
![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435302.png)
![N-cyclohexyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435309.png)



![1-[(dimethylamino)sulfonyl]-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4435360.png)
![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)
